![molecular formula C22H22FN3O3 B2939080 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide CAS No. 920410-14-6](/img/structure/B2939080.png)
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an ethoxy group, a pyridazine ring, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridazine ring, in particular, is a key structural feature that could influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide, due to its structural complexity, is part of a broader class of compounds explored for various pharmacological activities. For instance, compounds with the pyridazino(4,5-b)indole-1-acetamide framework have demonstrated a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These findings were part of a comprehensive patent analysis highlighting the therapeutic potential of such compounds in treating diverse conditions (Habernickel, 2002).
Antinociceptive Activity
Research on derivatives closely related to N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide has shown significant antinociceptive properties. For example, studies on some 3(2H)-Pyridazinone derivatives have indicated that these compounds, at certain dosages, were more potent than aspirin in mitigating pain, showcasing their potential as novel analgesics (Doğruer, Şahin, Ünlü, & Ito, 2000).
Coordination Complexes and Antioxidant Activity
The study of coordination complexes derived from pyrazole-acetamide ligands, including compounds structurally similar to N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide, has revealed their significant antioxidant activity. These complexes, through various hydrogen bonding interactions, present a promising avenue for the development of novel antioxidant agents (Chkirate et al., 2019).
Modification for Improved Anticancer Effects
Modifying the acetamide group in compounds similar to N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide has been explored to enhance anticancer effects. The replacement of the acetamide group with alkylurea in certain derivatives has shown to retain antiproliferative activity against cancer cell lines while dramatically reducing toxicity, illustrating the compound's potential as a safer anticancer agent (Wang et al., 2015).
Herbicidal Activities
The pyridazine derivative framework has also been investigated for its herbicidal activities. Some studies have synthesized novel derivatives that exhibited significant efficacy against dicotyledonous plants, highlighting the potential agricultural applications of these compounds (Xu et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and its observed properties. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
Propiedades
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-2-28-19-9-5-17(6-10-19)20-11-12-22(26-25-20)29-14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGUWMFVTZADHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.